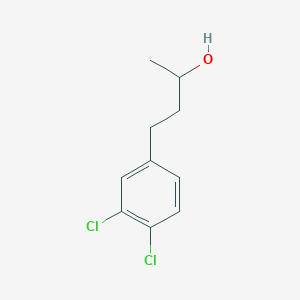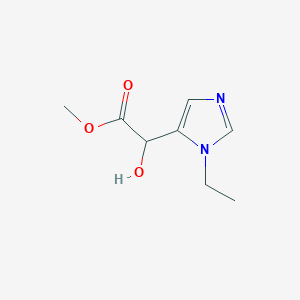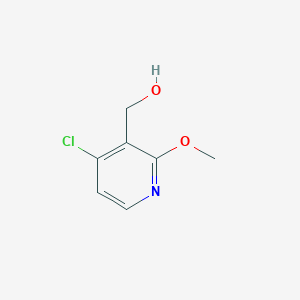
(4-Chloro-2-methoxypyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-methoxypyridin-3-yl)methanol is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chloro group at the fourth position and a methoxy group at the second position on the pyridine ring, along with a methanol group at the third position, gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-methoxypyridin-3-yl)methanol typically involves the chlorination of 2-methoxypyridine followed by a reaction with formaldehyde. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of (4-Chloro-2-methoxypyridin-3-yl)aldehyde or (4-Chloro-2-methoxypyridin-3-yl)carboxylic acid.
Reduction: Formation of (4-Chloro-2-methoxypyridin-3-yl)methane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(4-Chloro-2-methoxypyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The methanol group can also participate in hydrogen bonding, further affecting the compound’s activity.
Comparison with Similar Compounds
- (2-Chloro-3-methoxypyridin-4-yl)methanol
- (5-Chloro-2-methoxypyridin-3-yl)methanol
- (2-Chloro-4-pyridinyl)methanol
Comparison: (4-Chloro-2-methoxypyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. For instance, the position of the chloro and methoxy groups can affect the compound’s ability to undergo substitution reactions and its binding affinity to biological targets.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
(4-chloro-2-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-3,10H,4H2,1H3 |
InChI Key |
PJHCHSIFEFKLPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




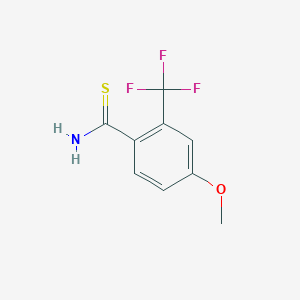
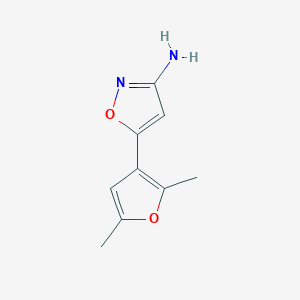

![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)


![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)

